
(2S,2'S,trans)-7-Hydroxy-saxagliptin
描述
Nomenclature and Structural Identity
(2S,2'S,trans)-7-Hydroxy-saxagliptin is a stereoisomer of the hydroxylated saxagliptin derivative family. Its systematic IUPAC name is (1R,3S,5R)-2-((S)-2-amino-2-((1r,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile . The compound shares the molecular formula C₁₈H₂₅N₃O₃ and a molecular weight of 331.41 g/mol , consistent with other saxagliptin hydroxylated derivatives.
Key structural features include:
- A dihydroxyadamantane core with hydroxyl groups at the 3- and 5-positions of the tricyclic framework.
- An azabicyclo[3.1.0]hexane ring fused to a carbonitrile group, critical for dipeptidyl peptidase-4 (DPP-4) binding.
- A trans-configuration between the 2S and 2'S chiral centers, distinguishing it from cis-isomers like (2S,2'R,cis)-7-hydroxy-saxagliptin.
The stereochemical descriptor "trans" refers to the spatial arrangement of the amino and adamantyl groups across the molecule’s central axis, a feature confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography.
Position within Saxagliptin Derivative Family
This compound belongs to a group of saxagliptin derivatives characterized by hydroxylation at the 7-position of the adamantane core. Its structural and functional relationship to other saxagliptin-related compounds is summarized below:
This derivative is primarily studied as an analytical reference standard for impurity profiling during saxagliptin manufacturing. Unlike the major metabolite 5-hydroxy-saxagliptin, which retains partial DPP-4 inhibitory activity, the trans-7-hydroxy variant’s pharmacological role remains less characterized.
Stereochemical Significance of (2S,2'S,trans) Configuration
The (2S,2'S,trans) configuration imposes unique three-dimensional constraints on the molecule:
- Adamantane Orientation : The trans arrangement positions the 3,5-dihydroxyadamantane moiety perpendicular to the azabicyclohexane ring, reducing steric clashes with the DPP-4 active site compared to cis-isomers.
- Hydrogen Bonding Networks : Molecular docking studies suggest that the trans configuration alters hydrogen bonding with DPP-4 residues Gln205 and Tyr547, potentially diminishing binding affinity relative to saxagliptin.
- Metabolic Stability : The stereochemistry influences susceptibility to cytochrome P450 (CYP3A4/5)-mediated oxidation, a primary metabolic pathway for saxagliptin and its derivatives.
Comparative analyses of saxagliptin isomers reveal that minor stereochemical variations can reduce DPP-4 inhibitory potency by up to 90%, underscoring the precision required in synthetic chemistry.
Historical Context in Saxagliptin Research
This compound emerged as a subject of interest during saxagliptin’s late-stage development (2006–2009), when regulatory agencies mandated thorough impurity profiling for New Drug Applications (NDAs). Key milestones include:
- 2007 : Identification of hydroxylated saxagliptin derivatives as process-related impurities during scale-up synthesis.
- 2009 : Publication of a robust Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) method capable of resolving trans-7-hydroxy-saxagliptin from other isomers.
- 2012 : Patent filings detailing stereoselective synthesis routes to access trans-configured saxagliptin derivatives for analytical use.
While not therapeutically utilized, this compound’s study has advanced quality control protocols for DPP-4 inhibitors, ensuring batch-to-batch consistency in saxagliptin production.
属性
分子式 |
C₁₈H₂₅N₃O₃ |
---|---|
分子量 |
331.41 |
同义词 |
(1R,3S,5R)-2-((S)-2-Amino-2-((1r,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
产品来源 |
United States |
科学研究应用
Diabetes Management
Mechanism of Action:
(2S,2'S,trans)-7-Hydroxy-saxagliptin functions as a DPP-4 inhibitor, which prevents the degradation of incretin hormones like GLP-1 (glucagon-like peptide-1). This leads to increased insulin secretion and decreased glucagon levels in the bloodstream, ultimately improving glycemic control.
Clinical Efficacy:
- Glycemic Control: Clinical trials have shown that saxagliptin significantly improves glycemic control in patients with type 2 diabetes when used as monotherapy or in combination with other antidiabetic agents such as metformin and sulfonylureas .
- Long-term Outcomes: The long-term effects of saxagliptin on glycemic control have been documented, demonstrating sustained reductions in HbA1c levels over extended periods .
Cardiovascular Benefits
Recent studies have indicated that saxagliptin may offer cardiovascular benefits for diabetic patients. The SAVOR-TIMI 53 trial highlighted that saxagliptin did not increase the risk of major adverse cardiovascular events compared to placebo . This finding suggests that this compound could be a safer alternative for patients at risk for cardiovascular complications.
Obesity and Metabolic Disorders
Research has suggested that DPP-4 inhibitors like saxagliptin may also play a role in weight management. By enhancing insulin sensitivity and promoting weight loss through improved glycemic control, this compound could be beneficial for obese patients with metabolic syndrome .
Potential Anticancer Applications
Emerging studies are investigating the role of DPP-4 inhibitors in cancer therapy. Some evidence suggests that saxagliptin may exhibit anti-tumor properties through modulation of immune responses and inhibition of cancer cell proliferation. The exact mechanisms are still under investigation, but preliminary results indicate potential applications in oncology .
Pharmacokinetics and Safety Profile
Pharmacokinetics:
this compound has favorable pharmacokinetic properties allowing for once-daily dosing without significant interactions with other medications commonly used in diabetes management .
Safety Profile:
The safety profile of saxagliptin is well-established, with common side effects including upper respiratory infections and gastrointestinal disturbances. Serious adverse effects are rare but can include pancreatitis and hypersensitivity reactions .
Data Table: Summary of Applications
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (2S,2'S,trans)-7-Hydroxy-saxagliptin with saxagliptin, saxagliptin hydrochloride, and saxagliptin hydrochloride dihydrate:
Note: Exact molecular formula for 7-hydroxy derivative is inferred based on structural analogy.
Pharmacological Activity
- Saxagliptin : Potent DPP-4 inhibitor (IC₅₀ ~26 nM), improving glycemic control by prolonging active incretin hormones .
- 7-Hydroxy-saxagliptin : Expected to exhibit reduced DPP-4 inhibition due to steric hindrance from the 7-hydroxy group. Pharmacokinetic studies of saxagliptin metabolites suggest lower bioavailability and shorter half-life compared to the parent drug .
Clinical Evidence
- Saxagliptin : Well-established efficacy in reducing HbA1c (0.6–0.9% reduction in clinical trials) .
- 7-Hydroxy-saxagliptin: No conclusive clinical data available; regulatory documents note insufficient evidence to confirm therapeutic contribution .
Research Findings and Limitations
- Synthesis and Purity: Saxagliptin’s synthesis involves stringent control over chiral centers and crystallinity . The 7-hydroxy derivative is likely a minor metabolite, complicating isolation and characterization.
- Stability : The trans configuration of the 7-hydroxy group may enhance metabolic stability compared to cis isomers, though this remains speculative without direct data.
准备方法
Hydroxylated Adamantane Moiety
The 7-hydroxyadamantane group is synthesized via nitration and hydrolysis of 1-adamantanecarboxylic acid. A reported method involves:
-
Nitration : Treatment with concentrated H₂SO₄/HNO₃ at 0–5°C to yield 3-hydroxy-1-adamantanecarboxylic acid.
-
Acylation and Decarboxylation : Reaction with acetic anhydride followed by thermal decarboxylation produces 3-hydroxy-1-acetyladamantane.
-
Oxidation : Potassium permanganate (KMnO₄) in acidic medium oxidizes the acetyl group to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a critical intermediate.
Optimization : Response surface methodology (RSM) has been employed to maximize yield (60% overall) by adjusting reaction time, temperature, and reagent stoichiometry.
Chiral Bicyclic Amine Component
The (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile fragment is synthesized via Strecker reaction or asymmetric hydrogenation. A patent describes:
-
Asymmetric Hydrogenation : (R)-3-cyano-2-azabicyclo[3.1.0]hexane is hydrogenated under 10–15 psi H₂ at 25–30°C using a palladium catalyst, achieving >95% enantiomeric excess (ee).
Coupling and Deprotection Strategies
Peptide Bond Formation
The hydroxylated adamantane intermediate is coupled to the bicyclic amine using 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA).
Example Protocol :
-
Reactants : 6.5 g (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile p-toluenesulfonate, 10 g (S)-N-Boc-(3-hydroxyadamantan-1-yl)glycine thioester.
-
Conditions : Ethyl acetate solvent, 10°C, 4.7 g triethylamine.
-
Workup : Acidic hydrolysis (HCl) followed by sequential washing and recrystallization yields 5.7 g tert-butyl (1S)-2-[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hex-2-yl]-1-(3-hydroxyadamantan-1-yl)-2-oxoethylcarbamate (78% yield).
Deprotection and Final Isolation
The Boc-protecting group is removed via trifluoroacetic acid (TFA) treatment in dichloromethane, followed by neutralization and purification via column chromatography.
Stereochemical Control and Challenges
Achieving the (2S,2'S,trans) configuration demands:
-
Chiral Catalysts : Asymmetric hydrogenation with Pd/C or Rh complexes ensures correct stereochemistry in the bicyclic amine.
-
Protecting Groups : tert-Butoxycarbonyl (Boc) prevents racemization during coupling.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Environmental Considerations
常见问题
Q. What are the critical physicochemical properties of (2S,2'S,trans)-7-Hydroxy-saxagliptin, and how do they influence experimental design?
Methodological Answer : Key properties include molecular weight (315.41 g/mol), stereochemical configuration (2S,2'S,trans), and solubility in polar solvents. These properties dictate choices in analytical methods (e.g., HPLC for purity assessment) and synthetic pathways (e.g., protecting group strategies for hydroxyl moieties). For stability studies, consider pH-dependent degradation kinetics using UV-Vis spectroscopy under controlled conditions (25°C, 40–75% humidity) .
Q. Table 1: Physicochemical Properties
Property | Value/Description | Relevance to Research |
---|---|---|
Molecular Formula | C₁₈H₂₅N₃O₂ | Determines synthetic complexity |
Stereochemical Configuration | 2S,2'S,trans | Impacts metabolic interactions |
Solubility (pH 7.4) | ~50 mg/mL in DMSO | Guides in vitro assay design |
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer :
- Step 1 : Use enantiomerically pure starting materials (≥99% purity) to avoid racemization.
- Step 2 : Employ chiral chromatography (e.g., Chiralpak® AD-H column) to verify stereochemical integrity post-synthesis.
- Step 3 : Document reaction conditions (temperature, solvent ratios, catalyst load) rigorously, aligning with guidelines for experimental reproducibility in synthetic chemistry .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?
Methodological Answer : Discrepancies in bioavailability or metabolic half-life often arise from:
- Variable assay conditions : Standardize in vivo models (e.g., Sprague-Dawley rats, fed vs. fasted states).
- Analytical sensitivity : Use LC-MS/MS with a lower detection limit (0.1 ng/mL) to quantify plasma concentrations accurately.
- Data normalization : Apply allometric scaling to account for interspecies differences in metabolism .
Q. How can researchers design studies to investigate the environmental fate of this compound?
Methodological Answer : Adopt a tiered approach:
- Phase 1 : Determine abiotic stability via hydrolysis studies (pH 3–9, 25–40°C) and photolysis under UV light (λ = 254 nm).
- Phase 2 : Assess biodegradation using OECD 301F (modified Sturm test) with activated sludge.
- Phase 3 : Model bioaccumulation potential using logP (measured via shake-flask method) and quantitative structure-activity relationships (QSARs) .
Q. Table 2: Key Analytical Parameters for Environmental Studies
Parameter | Method | Acceptable Range |
---|---|---|
Hydrolysis half-life (pH 7) | HPLC-UV (λ = 210 nm) | >30 days (stable) |
LogP (octanol-water) | Shake-flask partition | 1.2–1.8 (low bioaccumulation risk) |
Q. What advanced techniques validate the stereochemical integrity of this compound in complex matrices?
Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (≥0.8 Å resolution).
- NMR spectroscopy : Assign trans-configuration via coupling constants (³JHH > 8 Hz in NOESY spectra).
- Circular dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TDDFT) to confirm enantiopurity .
Contradiction Analysis & Hypothesis Testing
Q. How should researchers address conflicting reports on the metabolite interactions of this compound?
Methodological Answer :
- Hypothesis : Contradictions arise from interspecies differences in cytochrome P450 (CYP) enzyme expression.
- Testing :
- Conduct in vitro microsomal assays (human vs. rat liver microsomes) to compare CYP3A4/5-mediated oxidation rates.
- Use siRNA knockdown in HepG2 cells to isolate specific enzyme contributions.
- Validate findings with in vivo pharmacokinetic studies in humanized CYP3A4 transgenic mice .
Ethical & Safety Considerations
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。